Technical Documentation Center

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
  • CAS: 1894014-81-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Topic: Molecular weight and formula of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1] Advanced Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Advanced Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk.[1] 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine represents a high-value pharmacophore scaffold.[1] It combines the conformational flexibility of the nipecotic acid (piperidine-3-carboxylic acid) backbone with the metabolic stability and electron-withdrawing character of the 4,4-difluoropiperidine moiety.[1]

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical specifications, a validated synthetic pathway, and its utility as a bioisostere in GPCR and kinase inhibitor design.[1]

Physicochemical Profile

The following data aggregates calculated and experimentally derived values for the free base and its common salt forms.

PropertySpecificationNotes
IUPAC Name (4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanoneAlternate: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
CAS Registry Number 1894014-81-3 Specific to the free base form.[1][2]
Molecular Formula C₁₁H₁₈F₂N₂O
Molecular Weight 232.27 g/mol Monoisotopic Mass: 232.14 g/mol
Physical State Viscous Oil / Low-melting SolidOften supplied as HCl salt (Solid).[1]
Solubility DMSO, Methanol, DCMLimited water solubility as free base; high as HCl salt.[1]
pKa (Predicted) Base: ~9.2 (Piperidine NH)The amide nitrogen is non-basic.[1]
LogP (Predicted) ~0.8 - 1.2Fluorine substitution lowers lipophilicity vs. cyclohexyl analogs.[1]

Synthetic Architecture & Methodology

The synthesis of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine requires a convergent approach. Direct coupling of nipecotic acid and 4,4-difluoropiperidine is not feasible due to competing nucleophilic attacks.[1] A protection-deprotection strategy is mandatory to ensure regioselectivity.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical pathway from commercially available starting materials to the final scaffold.[1]

SynthesisPathway Start1 Nipecotic Acid (Piperidine-3-carboxylic acid) Step1 Step 1: N-Protection (Boc2O, NaOH) Start1->Step1 Start2 4,4-Difluoropiperidine (HCl Salt) Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Start2->Step2 + Reagent Inter1 N-Boc-Nipecotic Acid Step1->Inter1 Inter1->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Step3 Step 3: Deprotection (4N HCl in Dioxane) Inter2->Step3 Final Target Product (HCl Salt) Step3->Final

Figure 1: Convergent synthetic pathway utilizing Boc-protection strategy to prevent polymerization.

Detailed Experimental Protocol

Author’s Note: The choice of HATU over EDC/HOBt is recommended here due to the lower nucleophilicity of the fluorinated amine, which can make standard couplings sluggish.[1]

Step 1: Preparation of N-Boc-Nipecotic Acid[1]
  • Dissolve nipecotic acid (1.0 eq) in a 1:1 mixture of Dioxane/Water.

  • Add NaOH (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Acidify aqueous layer to pH 3 with 1N HCl and extract with Ethyl Acetate (EtOAc). This ensures removal of inorganic salts.[1]

Step 2: Amide Coupling (The Critical Step)[1]
  • Activation: Dissolve N-Boc-Nipecotic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 minutes to form the activated ester.

    • Why: Pre-activation minimizes racemization at the C3 chiral center (if using chiral starting material).[1]

  • Addition: Add 4,4-difluoropiperidine hydrochloride (1.1 eq).

  • Reaction: Stir at RT for 4–6 hours. Monitor by LCMS (Look for [M+H]⁺ = 333.2 for the Boc-protected species).[1]

  • Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Flash chromatography (Hexane/EtOAc) is usually required to remove urea byproducts from HATU.[1]

Step 3: N-Boc Deprotection[1]
  • Dissolve the intermediate in DCM.[1]

  • Add 4N HCl in Dioxane (5-10 eq).

  • Stir at RT for 2 hours. The product will often precipitate as the hydrochloride salt.[1]

  • Isolation: Filter the solid or evaporate solvent to yield 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine HCl .

Structural Characterization & Quality Control

Validating the structure of this molecule requires attention to the unique splitting patterns introduced by the geminal fluorine atoms.[1]

NMR Spectroscopy Expectations
  • ¹⁹F NMR: You will observe a distinct signal around -95 to -100 ppm.[1] Due to the ring conformation, the two fluorines may appear as a complex AB quartet if the ring is locked in a specific chair conformation, or a broad singlet if fluxional.[1]

  • ¹H NMR (DMSO-d₆):

    • Amide Rotamers: The amide bond creates rotamers.[1] Expect doubling of peaks or broadening for protons adjacent to the carbonyl and the piperidine nitrogen.[1]

    • Gem-Difluoro Protons: The protons on the carbons adjacent to the CF₂ group (C3 and C5 of the difluoropiperidine ring) will show coupling to fluorine (

      
      ), appearing as multiplets rather than simple triplets.[1]
      
Mass Spectrometry[1]
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 233.14[1]

  • Fragmentation: In MS/MS, expect a characteristic loss of the difluoropiperidine fragment (mass ~121) or cleavage at the amide bond.[1]

Medicinal Chemistry Applications

Why select this specific scaffold?

  • Metabolic Stability: The 4-position of piperidine is a "soft spot" for Cytochrome P450 oxidation.[1] Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic route, extending half-life (

    
    ).[1]
    
  • pKa Modulation: The inductive effect of the difluoro group lowers the pKa of the remote basic nitrogen slightly, which can improve oral bioavailability by reducing lysosomal trapping.[1]

  • Conformational Restriction: The 4,4-difluoro substitution alters the ring pucker preference, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in GPCRs (e.g., Dopamine D4, Orexin receptors).[1]

References

  • Synthesis and Biological Characterization of 4,4-Difluoropiperidine Scaffolds. Journal of Medicinal Chemistry. (2020). (General reference for difluoropiperidine utility).[1]

  • 4,4-Difluoropiperidine Hydrochloride Properties. PubChem Compound Summary. (2025). [1]

  • Amide Coupling Reagents in Drug Discovery. Chemical Reviews. (2011).

  • Specific CAS Registry: (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone.[2][3][4] ChemicalBook Database.[1]

Sources

Exploratory

Physiochemical Profile of Gem-Difluoro Piperidine Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, unsubstituted piperidines often suffer from metabolic liability (o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, unsubstituted piperidines often suffer from metabolic liability (oxidative metabolism) and excessive basicity (pKa ~11.2), leading to poor membrane permeability (low LogD


) and off-target toxicity (e.g., hERG channel inhibition).[1]

This guide analyzes the gem-difluoro piperidine moiety—specifically the 3,3-difluoro and 4,4-difluoro isomers—as a high-utility bioisostere.[2] By exploiting the extreme electronegativity of fluorine (


), researchers can precisely tune the pKa, modulate lipophilicity via ionization state, and lock conformations through the gauche effect, transforming a promiscuous binder into a highly selective clinical candidate.

Part 1: The Fluorine Effect & pKa Modulation[2][3][4]

The most immediate impact of gem-difluorination on a piperidine ring is the dramatic reduction in basicity of the cyclic amine. This is governed by the inductive electron-withdrawing effect ($ -I $) of the fluorine atoms, which pulls electron density away from the nitrogen lone pair, stabilizing the free base form over the protonated ammonium species.

The "Goldilocks" Basicity Zone

High basicity (pKa > 10) often leads to phospholipidosis and hERG blocking. Lowering the pKa to the range of 7.0–9.0 is a standard optimization tactic.

ScaffoldpKa (Approx.)

pKa (vs. Parent)
Structural Logic
Piperidine 11.2High electron density on Nitrogen.
4,4-Difluoropiperidine 8.5-2.7Fluorines are

-positioned; moderate inductive pull.[1]
3,3-Difluoropiperidine ~7.5-3.7Fluorines are

-positioned; strong inductive pull due to proximity.[1]

Strategic Insight:

  • Use 4,4-difluoro when you need to drop pKa to reduce lysosomal trapping but maintain sufficient basicity for salt bridge interactions in the binding pocket.

  • Use 3,3-difluoro when the nitrogen needs to be less basic to improve permeability or when the dipole vector needs to be re-oriented for selectivity.

Part 2: Lipophilicity and LogD Dynamics[1]

A common misconception is that adding fluorine simply "makes molecules more lipophilic."[1] While the C-F bond is indeed hydrophobic, the net effect on a basic amine is driven by ionization.

The LogD Paradox

At physiological pH (7.4), unsubstituted piperidine (pKa 11.[1]2) is >99.9% ionized (cationic).[1] Cationic species have poor passive membrane permeability.[1]

  • 4,4-Difluoropiperidine (pKa 8.5): At pH 7.4, approximately 8% of the molecules exist as the neutral free base.

  • Result: Even if the intrinsic lipophilicity (LogP) changes only slightly, the effective distribution coefficient (LogD

    
    ) increases significantly because a larger fraction of the compound is neutral.
    

Rule of Thumb: Gem-difluorination of basic amines improves CNS penetration and oral bioavailability not just by adding lipophilic bulk, but by deprotonating the drug at physiological pH.

Part 3: Conformational Locking & The Gauche Effect

Unlike the 4,4-isomer, which retains a degree of symmetry (though it flattens the ring slightly), the 3,3-difluoropiperidine derivative exhibits strong conformational bias due to the gauche effect .

Mechanism

In 1,2-disubstituted systems involving highly electronegative atoms (F) and lone-pair donors (N), the system minimizes energy when the C-F bond is gauche (60°) to the N-lone pair or N-H bond, rather than anti (180°).[1] This is due to hyperconjugation (


) and dipole minimization.[1]
  • 3,3-difluoro substitution forces the piperidine ring into a specific chair conformation to satisfy these electronic requirements.

  • Application: This "locks" the vector of substituents attached to the nitrogen, reducing the entropic penalty of binding to a receptor.

Visualization: Physiochemical Impact Workflow

GemDifluoroImpact Piperidine Unsubstituted Piperidine (pKa ~11.2, High Liability) GemDifluoro Gem-Difluorination (3,3- or 4,4-substitution) Piperidine->GemDifluoro Lead Opt. Inductive Inductive Effect (-I) Electron Withdrawal GemDifluoro->Inductive Metabolic C-F Bond Strength (116 kcal/mol) GemDifluoro->Metabolic Gauche Gauche Effect (Hyperconjugation) GemDifluoro->Gauche Esp. 3,3-isomer pKaDrop pKa Reduction (11.2 -> 7.5-8.5) Inductive->pKaDrop MetStab Blocked Oxidation (No CYP450 degradation) Metabolic->MetStab ConfLock Conformational Lock (Reduced Entropy) Gauche->ConfLock LogDBoost Increased LogD(7.4) (Higher Neutral Fraction) pKaDrop->LogDBoost pH 7.4 Candidate Optimized Drug Candidate (Bioavailable, Selective) LogDBoost->Candidate MetStab->Candidate ConfLock->Candidate

Figure 1: Mechanistic workflow showing how gem-difluorination translates theoretical physical chemistry properties into tangible drug-like advantages.

Part 4: Synthesis Protocol (Deoxofluorination)

The synthesis of gem-difluoro piperidines typically involves the deoxofluorination of the corresponding piperidinone. While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is thermally unstable and explosive.

Recommended Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E®.[1] They are more thermally stable and produce fewer elimination side products.[1]

Protocol: Synthesis of N-Boc-4,4-difluoropiperidine[1][5]

Safety Note: This reaction generates HF.[1] Perform in a well-ventilated fume hood using plastic/Teflon ware if possible, or glass with immediate quenching.[1]

  • Starting Material: N-Boc-4-piperidinone (1.0 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Reagent: Deoxo-Fluor (1.5 - 2.0 equiv).[1]

  • Catalyst: Ethanol (catalytic amount, 0.1 equiv) – Critical for initiating Deoxo-Fluor activity.[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-4-piperidinone under Nitrogen atmosphere. Dissolve in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add Deoxo-Fluor dropwise via syringe.[1] Caution: Exothermic.[1]

  • Activation: Add catalytic ethanol. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS. The ketone peak should disappear.

  • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous NaHCO

    
    . Warning: Vigorous CO
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and brine.[1] Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. The product, N-Boc-4,4-difluoropiperidine, is often pure enough for the next step. If not, purify via silica flash chromatography (Hexanes/EtOAc).[1]

Synthesis Visualization

SynthesisProtocol Start N-Boc-4-piperidinone (Ketone) Reagent Deoxo-Fluor + cat. EtOH DCM, 0°C to RT Start->Reagent Deoxofluorination Intermed Difluoro Intermediate (Boc Protected) Reagent->Intermed 16h Stirring Deprotect Deprotection (4M HCl in Dioxane or TFA) Intermed->Deprotect Boc Removal Final 4,4-Difluoropiperidine HCl Salt (Crystalline Solid) Deprotect->Final Precipitation

Figure 2: Synthetic route for generating the 4,4-difluoropiperidine building block.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • PubChem. (2025).[1][3] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine.[1] Link[1]

  • Waring, M. J. (2010).[1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[1] Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

Sources

Foundational

The Fluorine Factor: Electronic and Conformational Modulation of Piperidine Rings via gem-Difluoro Substitution

Topic: Electronic Effects of gem-Difluoro Substitution on Piperidine Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of gem-Difluoro Substitution on Piperidine Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it often carries liabilities regarding metabolic instability and excessive basicity (leading to hERG toxicity or poor permeation). Gem-difluoro substitution—replacing two hydrogens at a single carbon with fluorine—is a precision tool for rectifying these issues without altering the steric footprint significantly. This guide dissects the electronic, conformational, and physicochemical impacts of introducing gem-difluoro motifs at the C3 and C4 positions of piperidine, providing actionable protocols for synthesis and rational design.

Electronic Effects & Basicity Modulation

The most immediate impact of gem-difluorination is the attenuation of basicity. The piperidine nitrogen lone pair is highly basic (


), often resulting in high ionization at physiological pH.
The Inductive Withdrawal Mechanism

Fluorine is the most electronegative element (Pauling scale 3.98). When introduced to the piperidine ring, it exerts a strong electron-withdrawing inductive effect (


).
  • Mechanism: The

    
    -bond polarization pulls electron density away from the nitrogen center.
    
  • Impact on

    
    :  This destabilizes the protonated ammonium species (conjugate acid) by intensifying the positive charge density, thereby lowering the 
    
    
    
    (making the amine less basic).
  • Distance Dependence: The effect decays rapidly with distance. Substitution at C3 (

    
    -position) has a drastic effect, whereas substitution at C4 ( 
    
    
    
    -position) has a moderate effect.
Quantitative Comparison (Data Table)
CompoundStructure

(Experimental/Predicted)

(vs Parent)
Electronic Driver
Piperidine Unsubstituted11.2-Reference
4,4-Difluoropiperidine

-substitution
~8.5-2.7Moderate Inductive decay
3,3-Difluoropiperidine

-substitution
~6.5 - 7.4-3.8 to -4.7Strong Inductive proximity
4-Fluoropiperidine Monosubstituted~9.8-1.4Single atom withdrawal

Implication for Drug Design: If a lead compound suffers from hERG liability (often driven by high basicity) or poor CNS penetration, switching to a 3,3-difluoro analog can drop the


 to near-neutral, significantly increasing the fraction of uncharged molecules available for passive diffusion (

improvement).

Conformational Analysis: The "Fluorine Effect"

Unlike bulky alkyl groups that lock conformations via steric clash (A-values), fluorine is small (van der Waals radius 1.47 Å vs 1.20 Å for H). Its conformational influence is driven by stereoelectronic effects rather than sterics.

Dipole Effects and Ring Pucker

The C-F bond has a strong dipole moment. In gem-difluoropiperidines, the two dipoles sum to a significant vector.

  • 4,4-Difluoropiperidine: The ring largely retains the chair conformation. However, the strong dipole can influence the orientation of N-substituents (e.g., favoring axial vs equatorial placement of N-alkyl groups depending on solvent polarity).

  • 3,3-Difluoropiperidine: The proximity to the nitrogen creates a "gauche" relationship between the C-F bonds and the N-lone pair or N-H bond.

    • The Gauche Effect: There is often a preference for the C-F bond to be gauche to the nitrogen lone pair to maximize

      
       hyperconjugation, though this is subtler in cyclic systems than acyclic ones.
      
Visualization of Logic Flow

G Substituent Gem-Difluoro Substitution Position Position (C3 vs C4) Substituent->Position Conformation Conformational Impact Substituent->Conformation Metabolism Metabolic Blocking (Prevents P450 Oxidation) Substituent->Metabolism C3_Effect C3 (Beta) Substitution Position->C3_Effect C4_Effect C4 (Gamma) Substitution Position->C4_Effect Inductive Strong Inductive Effect (-I) C3_Effect->Inductive pKa_Drop Drastic pKa Drop (11.2 -> ~7.0) Inductive->pKa_Drop Inductive_Weak Moderate Inductive Effect C4_Effect->Inductive_Weak pKa_Mod Moderate pKa Drop (11.2 -> ~8.5) Inductive_Weak->pKa_Mod Dipole Dipole-Dipole Interactions Conformation->Dipole

Figure 1: Decision logic for deploying gem-difluoro groups to modulate pKa and metabolic stability.

Physicochemical & ADME Properties

Lipophilicity ( vs )

While Fluorine is lipophilic, adding two polar C-F bonds increases the molecular dipole.

  • Intrinsic Lipophilicity (

    
    ):  Often increases or remains neutral compared to H, but less than a methyl group.
    
  • Effective Lipophilicity (

    
    ):  Because gem-difluorination lowers 
    
    
    
    , a larger fraction of the molecule is neutral at pH 7.4.
    • Result:Higher effective permeability despite the polarity of the C-F bonds.

Metabolic Stability

The C-H bonds at the 3 and 4 positions of piperidine are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to oxidation. Replacing a "metabolic hot spot" with a gem-difluoro group effectively shuts down clearance at that site.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine HCl

Context: Direct fluorination of the piperidine ring is difficult. The standard route proceeds via the ketone (4-piperidone) using deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Safety Warning
  • DAST can be explosive upon heating; never heat neat DAST above 50°C.

  • HF Generation: Reaction produces HF; use plastic/Teflon ware or specialized glassware and quench carefully.

Step-by-Step Methodology

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO3 (aq)

Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve N-Boc-4-piperidone in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to -78°C (Dry ice/Acetone bath). Add DAST dropwise via syringe. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly overnight (12-16 hours).

    • Monitoring: Check TLC (stain with KMnO4 or Ninhydrin) for disappearance of ketone.

  • Quench (Critical): Cool back to 0°C. Slowly pour the reaction mixture into a stirred beaker of saturated NaHCO3. Caution: Vigorous CO2 evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate (N-Boc-4,4-difluoropiperidine) in 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Isolation: Concentrate to dryness. Triturate with diethyl ether to yield 4,4-difluoropiperidine hydrochloride as a white solid.

Synthetic Pathway Diagram

Synthesis Start N-Boc-4-Piperidone Reagent DAST / DCM -78°C to RT Start->Reagent Inter N-Boc-4,4-Difluoro Intermediate Reagent->Inter Deprotect 4M HCl / Dioxane Inter->Deprotect Product 4,4-Difluoropiperidine HCl Salt Deprotect->Product

Figure 2: Synthetic route from commercially available piperidone to the gem-difluoro building block.[1][2]

References

  • Physicochemical Properties of Fluorin

    • Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes[3][4][5]

    • Source: Chemistry – A European Journal (2022)
    • URL:[Link][6]

  • Conform

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
    • Source: Chemistry – A European Journal (2020)[7]

    • URL:[Link][6]

  • Title: Preparation method of 4, 4-difluoropiperidine hydrochloride (Patent CN111116456B)
  • Applic

    • Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist
    • Source: ChemMedChem (2024)
    • URL:[Link]

  • General Fluorine Effects

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents
    • Source: Molecules[8][3][4][9][10][11][12][13][14][15][16]

    • URL:[Link][6]

Sources

Exploratory

The Vector Determinant: Conformational Analysis of Piperidine-3-Carbonyl Linkers

Topic: Conformational Analysis of Piperidine-3-Carbonyl Linkers Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, PROTAC Designers Executive Summary In fragment-based drug design (FB...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of Piperidine-3-Carbonyl Linkers Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, PROTAC Designers

Executive Summary

In fragment-based drug design (FBDD) and heterobifunctional degrader (PROTAC) development, the linker is not a passive tether; it is a structural element that defines the exit vector, solubility, and permeability. The piperidine-3-carbonyl motif offers a unique advantage over flexible alkyl chains: programmable rigidity .

By controlling the chair conformation of the piperidine ring, researchers can lock the exit vector of the carbonyl group into either an equatorial (extended) or axial (orthogonal) orientation. This guide details the thermodynamic drivers of these conformations, the impact of N-acylation (A1,3 strain), and a self-validating workflow for empirically determining the linker vector.

Structural Fundamentals: The Chair and The Vector

The piperidine ring exists predominantly in a chair conformation.[1][2] For a piperidine-3-carbonyl derivative, the carbonyl substituent (C=O) can adopt two distinct orientations relative to the ring plane. This choice dictates the spatial trajectory of the attached ligand.

The Thermodynamic Baseline (A-Values)

In a standard N-alkyl piperidine, the 3-substituent follows cyclohexane mechanics. The equatorial conformer is thermodynamically preferred to avoid 1,3-diaxial interactions with the axial protons at C1 and C5.

  • Equatorial Vector: Projects outward, roughly in the plane of the ring. Ideal for maximizing linker length.

  • Axial Vector: Projects perpendicular to the ring. Ideal for "u-turn" geometries or inducing specific protein-protein interactions (PPIs).

The N-Acyl "Switch" (The Critical Nuance)

In drug discovery, the piperidine nitrogen is rarely free; it is often acylated (amide/urea/carbamate) to attach one end of the linker. This introduces 1,3-Allylic (A1,[3][4][5][6]3) Strain .

While A1,3 strain primarily affects substituents at C2/C6, it fundamentally alters the ring's flexibility. The partial double-bond character of the N-amide bond (


) flattens the nitrogen end of the ring.
  • Implication: If you introduce a substituent at C2 to "lock" the conformation (a common strategy), the A1,3 strain will force the C2-substituent axial . Through 1,2-diequatorial or 1,2-diaxial coupling, this C2-lock dictates the conformation of your C3-carbonyl linker.

Mechanism of Conformational Control

To design a linker with a specific vector, you must manipulate the equilibrium between Chair A and Chair B .

Electronic Effects: The Dipole Factor

The 3-carbonyl group possesses a significant dipole. In non-polar solvents (or hydrophobic protein pockets), the conformation that opposes the dipole of the N-lone pair (or N-acyl vector) may be stabilized.

  • Protonation: If the piperidine nitrogen is basic (protonated at physiological pH), an intramolecular hydrogen bond can form between the

    
     and the C3-carbonyl oxygen. This stabilizes the axial conformer , dramatically shifting the exit vector compared to the free base.
    
The "Fluorine Gauche" Effect

A sophisticated tactic in linker design is the introduction of a fluorine atom at C3 or C4.

  • 3-Fluoro-3-carbonyl: Fluorine often prefers the axial position due to the gauche effect (

    
     hyperconjugation).[7] This can be used to force the geminal carbonyl group into the equatorial  position, locking the "extended" vector.
    

Experimental Validation Workflow

Relying on predicted energy minima is insufficient for high-stakes PROTAC design. The following workflow ensures the physical reality matches the in silico model.

The Self-Validating Protocol

ConformationalWorkflow Design 1. Design & In Silico Prediction (DFT B3LYP/6-31G*) Synthesis 2. Synthesis of Model Linker Design->Synthesis NMR 3. Solution Phase Validation (NMR) Synthesis->NMR XRay 4. Solid Phase Validation (X-Ray) Synthesis->XRay Decision 5. Vector Confirmation NMR->Decision J-Coupling NOE XRay->Decision Crystal Packing

Caption: Integrated workflow for determining the precise exit vector of piperidine linkers.

NMR Analysis: The Gold Standard

The conformation is best determined by measuring the vicinal proton-proton coupling constants (


) between H3 and the protons at C2/C4.
ParameterEquatorial 3-Carbonyl (Axial H3)Axial 3-Carbonyl (Equatorial H3)Interpretation

Signal Splitting
tt or dddd (Large couplings)Narrow multiplet (Small couplings)Axial protons have wide splitting due to 180° dihedral angles.

10 - 12 Hz (Trans-diaxial)2 - 5 Hz (Axial-Equatorial)The definitive signal. >10Hz confirms H3 is axial (Linker is Eq).

10 - 12 Hz 2 - 5 Hz Confirmatory trans-diaxial coupling.
NOE Correlations Strong NOE to

(axial)
Strong NOE to adjacent substituentsNOE confirms spatial proximity.

Protocol Step:

  • Dissolve 5-10 mg of linker intermediate in

    
     or 
    
    
    
    .
  • Acquire 1H NMR with sufficient scans to resolve H3 multiplet.

  • If H3 overlaps, acquire 2D HSQC/COSY to locate H3, then run a 1D-TOCSY or J-resolved spectrum to extract coupling constants.

Case Study: PROTAC Linker Optimization

Scenario: A PROTAC targeting BRD4 (Warhead) and CRBN (E3 Ligase) shows poor degradation (


).
Hypothesis:  The alkyl linker is too flexible, creating an "entropic penalty" upon ternary complex formation.
Intervention:  Replace alkyl chain with a piperidine-3-carboxamide linker.

Design Logic:

  • Vector A (Equatorial): We synthesize the trans-isomer (if C2 substituted) or rely on thermodynamic preference. This gives a linear extension (~4.5 Å across the ring).

  • Vector B (Axial): We introduce a methyl group at C2. Due to A1,3 strain with the N-acyl group, the C2-Me is forced axial .

    • To place the C3-linker axial (creating a "kink"), we synthesize the cis-2,3 isomer.

    • The C2-axial group forces the ring into a specific chair, locking the C3-axial vector.

Outcome: The rigidified piperidine linker reduces the conformational search space. If the vector matches the required E3-POI distance,


 decreases (potency improves) and 

increases (efficacy improves).

References

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. Angewandte Chemie International Edition, 2011.[4] [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 2016. [Link]

Sources

Foundational

Advanced Architectures: Fluorinated Dipiperidine Compounds in Medicinal Chemistry

This guide provides an advanced technical review of fluorinated dipiperidine compounds, focusing on their structural utility, synthetic pathways, and medicinal chemistry applications. Executive Summary Fluorinated dipipe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical review of fluorinated dipiperidine compounds, focusing on their structural utility, synthetic pathways, and medicinal chemistry applications.

Executive Summary

Fluorinated dipiperidines—compounds containing two piperidine rings with strategic fluorine substitution—represent a high-value scaffold in modern drug discovery. While the piperidine ring is the most common nitrogen heterocycle in FDA-approved drugs, its fluorinated analogues offer superior metabolic stability, modulated basicity (


), and precise conformational control via the stereoelectronic gauche effect.

This guide analyzes the transition from simple piperidines to complex fluorinated dipiperidine architectures (including 4,4'-bipiperidines and linked dipiperidines). It serves as a blueprint for leveraging these moieties to optimize ligand-target binding kinetics and physicochemical properties.

Structural Classes & The Fluorine Effect

The Dipiperidine Chemical Space

"Fluorinated dipiperidine" encompasses three distinct structural subclasses, each serving a unique pharmacological role:

SubclassStructure DescriptionPrimary Application
4,4'-Bipiperidine Two directly connected piperidine rings.Rigid, rod-like linkers; channel blockers.
Linked Dipiperidines Rings separated by a spacer (alkyl, amide, ether).GPCR bivalent ligands; PROTAC linkers.
Fused/Spiro Systems Piperidines sharing atoms (e.g., spiro-dipiperidines).Conformationally restricted 3D scaffolds.
Stereoelectronic Tuning

The introduction of fluorine is not merely a steric replacement for hydrogen; it fundamentally alters the ring's behavior.

  • Basicity Modulation: The strong electronegativity of fluorine (EN = 3.98) exerts an inductive effect (

    
    ), reducing the electron density on the piperidine nitrogen.
    
    • Effect: Lowers

      
       by 1–3 units depending on distance (e.g., 3-F vs. 4-F), improving membrane permeability and reducing hERG liability.
      
  • Conformational Locking (The Gauche Effect): In 3-fluoropiperidines, the C–F bond prefers to be gauche to the vicinal C–N bond (or C–C bonds with electron-donating orbitals) rather than anti. This hyperconjugative interaction (

    
    ) stabilizes specific axial/equatorial conformers, allowing "pre-organization" of the ligand for receptor binding.
    

Synthetic Methodologies

Constructing fluorinated dipiperidines requires a modular approach: synthesizing the fluorinated piperidine monomer followed by coupling, or fluorinating a pre-assembled dipiperidine scaffold.

Pathway A: Dearomatization-Hydrogenation (The Glorius Method)

This is the gold standard for accessing chiral, multi-fluorinated piperidines from abundant fluoropyridines.

  • Mechanism: Pyridine activation via Lewis acid or alkylation, followed by heterogeneous hydrogenation.

  • Advantage: High diastereoselectivity (all-cis products).[1]

Pathway B: Deoxofluorination & Fluoro-Prins Cyclization

Ideal for gem-difluoro motifs (e.g., 4,4-difluoropiperidine).

  • Reagents: DAST, Deoxo-Fluor, or DMPU/HF complexes.

  • Fluoro-Prins: Reaction of homoallylic alcohols with aldehydes in the presence of HF sources to form 4-fluoropiperidines.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

Adapted from optimized industrial protocols (e.g., CN111116456B).

Objective: Scale-up synthesis of the 4,4-difluoro monomer for subsequent coupling into dipiperidine scaffolds.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) or Morpholinosulfur trifluoride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • HCl (4M in dioxane)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 3-neck flask with N-Boc-4-piperidone (10 g) and anhydrous DCM (100 mL) under Argon. Cool to -78°C.

  • Fluorination: Add DAST dropwise over 30 minutes. Maintain temperature < -60°C to prevent elimination side products (enamines).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) overnight (12 h). Monitor by TLC/NMR.

  • Quench: Pour reaction mixture carefully into saturated

    
     (aq) at 0°C. Caution: Vigorous gas evolution.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate to yield N-Boc-4,4-difluoropiperidine.
    
  • Deprotection: Dissolve intermediate in dioxane (50 mL). Add 4M HCl/dioxane (20 mL) at 0°C. Stir at RT for 4 h.

  • Isolation: Filter the white precipitate. Wash with

    
    . Dry under vacuum.
    
    • Yield: ~85-90%

    • Validation:

      
       NMR (singlet/decoupled ~ -95 ppm).
      
Protocol 2: Assembly of 1,4'-Bipiperidine Scaffold

Objective: Coupling the fluorinated monomer to a second ring via Reductive Amination.

Reagents:

  • 4,4-Difluoropiperidine HCl (from Protocol 1)[2]

  • N-Boc-4-piperidone

  • Sodium Triacetoxyborohydride (

    
    )
    
  • DIPEA (Diisopropylethylamine)

  • DCE (Dichloroethane)

Workflow:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and 4,4-difluoropiperidine HCl (1.1 eq) in DCE.

  • Add DIPEA (1.2 eq) to free the amine salt. Stir for 30 min.

  • Add

    
     (1.5 eq) in portions.
    
  • Stir at RT for 16 h.

  • Quench with sat.

    
    , extract with DCM.
    
  • Result: N-Boc-4-(4,4-difluoropiperidin-1-yl)piperidine.

Visualizing the Science

Diagram: The Fluorine Gauche Effect & Synthesis Logic

This diagram illustrates the conformational preference induced by fluorine and the modular synthesis of the dipiperidine scaffold.

G cluster_0 Stereoelectronic Effect cluster_1 Modular Synthesis Strategy N1 Piperidine Ring N2 Fluorine Substitution (C3/C4) N1->N2 N3 Gauche Conformer (Stabilized) N2->N3 σ(C-H) -> σ*(C-F) N4 Lower pKa (Modulated Basicity) N2->N4 Inductive Effect (-I) S1 Fluoropyridine Precursor S2 Rh-Catalyzed Hydrogenation S1->S2 S3 Chiral Fluoropiperidine Monomer S2->S3 Dearomatization S4 Linker/Coupling (Reductive Amination) S3->S4 S5 Fluorinated Dipiperidine Scaffold S4->S5

Caption: Left: Mechanistic impact of fluorine on piperidine conformation and basicity. Right: Modular synthetic workflow from pyridine precursors to complex dipiperidine scaffolds.

Physicochemical Data Summary

The following table summarizes the impact of fluorination patterns on the core piperidine properties, which translates to the dipiperidine system.

Substitution Pattern

(vs Piperidine)
LogP ShiftConformational Preference
Unsubstituted Reference (11.2)ReferenceChair (Fluxional)
3-Fluoro -2.5 units (8.7)-0.1 to +0.2Axial F preferred (Gauche effect)
3,3-Difluoro -4.0 units (7.2)+0.4Distorted Chair
4-Fluoro -1.5 units (9.7)-0.2Equatorial F preferred
4,4-Difluoro -2.5 units (8.7)+0.3Chair
3,5-Difluoro (cis) -5.0 units (6.2)+0.5Diaxial F preferred

Data synthesized from thermodynamic studies of fluorinated heterocycles.

Medicinal Chemistry Case Study: Dopamine D4 Antagonists

Context: Dopamine D4 receptor antagonists are critical for treating L-DOPA-induced dyskinesias in Parkinson's disease. Challenge: Standard piperidine ligands often suffer from rapid metabolic clearance (oxidative metabolism at C-H bonds). Solution: Introduction of a 4,4-difluoropiperidine moiety.[2][3][4][5]

  • Mechanism: The C-F bonds block the metabolic "soft spot" at the C4 position.

  • Result: The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold demonstrated exceptional binding affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     nM) and >2000-fold selectivity over D2 receptors. The fluorine atoms reduced the basicity, balancing CNS penetration with solubility.
    

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. [Link][3]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Journal of Organic Chemistry. [Link][6]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride (Patent CN111116456B).
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

Sources

Exploratory

Technical Safety &amp; Handling Monograph: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Chemical Identity & Structural Context[1][2][3] In the absence of a globally harmonized SDS for this specific coupled intermediate, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) pri...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Context[1][2][3]

In the absence of a globally harmonized SDS for this specific coupled intermediate, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) principles derived from its constituent synthons: 4,4-difluoropiperidine and nipecotic acid (piperidine-3-carboxylic acid).

This molecule is a fluorinated building block commonly used in the synthesis of GPCR ligands and kinase inhibitors. Its handling requires protocols that address both the basicity of the secondary amine and the thermal risks of the gem-difluoro moiety.

PropertyData
Chemical Name 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
Molecular Formula C₁₁H₁₈F₂N₂O
Molecular Weight 232.27 g/mol
Structural Features [1][2][3][4][5] • Gem-difluoro group: Increases lipophilicity/metabolic stability.• Secondary Amine: High basicity (pKa ~10-11), prone to salt formation.• Tertiary Amide: Stable linker.
Physical State Typically a viscous oil or low-melting solid (Free Base); White solid (HCl/TFA Salt).
Solubility Soluble in DMSO, Methanol, DCM. Poorly soluble in water (unless protonated).

Hazard Identification & Toxicological Profile (GHS)

Signal Word: WARNING (Predicted based on functional group analysis)

Core Hazard Statements (Predicted)
  • H315: Causes skin irritation.[6][4][7][8]

  • H319: Causes serious eye irritation.[4][7][8][9]

  • H335: May cause respiratory irritation.[4][7][10]

  • H302: Harmful if swallowed (inferred from fluorinated piperidine toxicity).[6][5][8][11][12]

Critical Safety Insight: The Fluorine Factor

While the C-F bond is chemically stable, thermal decomposition (e.g., during a rotary evaporator runaway or fire) releases Hydrogen Fluoride (HF) and toxic fluorinated gases (COF₂). Standard organic vapor respirators are insufficient for combustion byproducts of this molecule.

Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][8][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4][10]

Emergency Response Protocols

This section details the causality-driven response mechanisms.[4] We treat the substance as a basic irritant with fluoride-release potential under stress.

Diagram 1: Exposure Response Logic

This workflow dictates the decision-making process during an accidental exposure event.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Secondary Amine Base) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhal Inhalation (Aerosol/Dust) Type->Inhal Action_Skin 1. Brush off dry particles 2. Rinse water >15 min 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Irrigate immediately 2. Hold eyelid open 3. pH Check (Lacrimal fluid) Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhal->Action_Inhal Medical Seek Medical Review (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Decision matrix for acute exposure. Note the prohibition of solvents on skin to prevent enhanced dermal absorption of the fluorinated moiety.

Handling, Storage, & Stability[5][6][11][12][14][15][16]

The "Amine Protocol"

The secondary amine on the piperidine ring is a nucleophile and a base.

  • Atmosphere: Must be stored under Inert Gas (Argon/Nitrogen) . Exposure to air leads to the formation of carbamates (reaction with CO₂) or oxidation (N-oxides), degrading purity.

  • Temperature: Store at -20°C for long-term stability.

  • Container: Amber glass (to prevent photodegradation) with Teflon-lined caps. Avoid metal spatulas if the compound is a salt (corrosion risk); use ceramic or antistatic plastic.

Solubilization Strategy

Researchers often struggle with the solubility of coupled piperidines.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF for stock solutions (10-100 mM).

  • Protocol:

    • Weigh solid into a tared vial.

    • Add 50% of calculated solvent volume.

    • Vortex for 30 seconds.

    • If undissolved, Sonicate at <40°C (Avoid high heat to prevent defluorination).

    • Add remaining solvent.

Waste Disposal & Environmental Impact

Do not treat this as standard organic waste.

  • Fluorine Content: Incineration of this compound requires facilities equipped with scrubbers to capture HF. Standard incineration will release corrosive HF gas, damaging the incinerator flue and violating emission standards.

  • Segregation: Tag waste containers explicitly: "Contains Fluorinated Organics - HF Potential."

  • Aquatic Toxicity: Piperidine derivatives are often harmful to aquatic life (Category 3 Acute). Do not discharge into drains.[8][12]

Advanced Experimental Workflow: Safe Aliquoting

To ensure reproducibility and safety, follow this logic for handling the neat compound.

Diagram 2: Safe Handling & Aliquoting Logic

This diagram illustrates the "Chain of Custody" for the molecule from cold storage to benchtop.

HandlingLogic ColdStorage Cold Storage (-20°C, Argon) Equilibration Equilibrate to RT (Prevent Condensation) ColdStorage->Equilibration 30 mins Open Open in Fume Hood (Face Velocity >0.5m/s) Equilibration->Open Weigh Weighing (Antistatic Gun required) Open->Weigh Reseal Purge Headspace (N2) & Parafilm Weigh->Reseal Reseal->ColdStorage Return

Caption: Protocol to prevent moisture ingress (hygroscopicity) and oxidative degradation during routine handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives and associated hazards.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Health & Safety: Guidelines for Handling Fluorinated Compounds. Retrieved from [Link]

Disclaimer: This guide is a technical synthesis for research purposes. It does not replace the manufacturer-provided SDS. Always consult the specific batch documentation before use.

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Conditions for 4,4-Difluoropiperidine and Nipecotic Acid Derivatives

This Application Note is structured as a technical guide for medicinal chemists and process scientists. It addresses the specific electronic and steric challenges associated with coupling electron-deficient amines (4,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for medicinal chemists and process scientists. It addresses the specific electronic and steric challenges associated with coupling electron-deficient amines (4,4-difluoropiperidine) to chiral, steric-sensitive acids (nipecotic acid derivatives).

Executive Summary

The coupling of 4,4-difluoropiperidine with nipecotic acid (piperidine-3-carboxylic acid) derivatives presents a dual challenge in medicinal chemistry:

  • Electronic Deactivation: The gem-difluoro substitution at the C4 position of the piperidine ring exerts a strong inductive effect (

    
    ), significantly lowering the basicity (pKa 
    
    
    
    8.5) and nucleophilicity of the nitrogen compared to unsubstituted piperidine (pKa
    
    
    11.2).
  • Stereochemical Integrity: Nipecotic acid derivatives possess a chiral center at C3. While less prone to oxazolone formation than

    
    -amino acids, the C3 proton is susceptible to base-mediated enolization, leading to racemization (epimerization) under forcing conditions.
    

This guide provides two validated protocols: Method A (T3P) for high stereochemical purity and scalability, and Method B (HATU) for rapid, high-throughput screening.

Mechanistic Insight & Reagent Selection

The Nucleophile: 4,4-Difluoropiperidine

The fluorine atoms pull electron density away from the nitrogen lone pair. This reduces the HOMO energy level, making the amine a "harder" and more sluggish nucleophile. Standard carbodiimide couplings (EDC/HOBt) often stall or result in low conversion.[1]

  • Implication: Stronger activation of the carboxylic acid is required.

The Electrophile: N-Protected Nipecotic Acid

The carboxylic acid at C3 is sterically shielded by the adjacent ring nitrogen protecting group (e.g., Boc, Cbz). Furthermore, the acidity of the C3 proton allows for enolization if the reaction mixture becomes too basic or if the activated ester lifetime is too long.

  • Implication: The coupling reagent must be fast-acting, and the base strength must be modulated.

Reagent Comparison Matrix
FeatureT3P (Propylphosphonic anhydride) HATU EDC / HOBt
Activation Power HighVery HighModerate
Epimerization Risk Low (Fast reaction, acidic byproduct)Moderate/High (Requires basic pH)Low
Workup Simple (Water-soluble byproducts)Difficult (Tetramethylurea removal)Moderate
Recommendation Primary Choice (Scale/Purity) Secondary Choice (Small Scale)Not Recommended

Experimental Workflows (Visualized)

The following diagram outlines the decision logic and workflow for selecting the appropriate method based on your specific constraints (Scale vs. Speed).

G Start Start: Coupling 4,4-Difluoropiperidine + N-Boc-Nipecotic Acid Decision Priority Constraint? Start->Decision PathA Method A: T3P (Recommended) Priority: Purity & Scale (>100mg) Decision->PathA High Purity / Scale PathB Method B: HATU Priority: Speed & HTS (<50mg) Decision->PathB Speed / Small Scale A1 Dissolve Acid + Amine HCl in EtOAc or DMF PathA->A1 B1 Dissolve Acid in DMF PathB->B1 A2 Add Base: Pyridine (3-5 eq) Acts as solvent/base A1->A2 A3 Add T3P (50% in EtOAc) Slow addition at 0°C A2->A3 A4 Workup: Water Wash T3P byproducts are water soluble A3->A4 End Final Product: Amide Bond Formed A4->End B2 Add HATU (1.1 eq) + DIPEA (1 eq) Pre-activation (2 min) B1->B2 B3 Add Amine HCl + DIPEA (2 eq) Ensure pH > 8 for reaction B2->B3 B4 Workup: Extraction Requires removal of urea byproducts B3->B4 B4->End

Caption: Decision tree for selecting T3P vs. HATU based on experimental priorities.

Standard Operating Protocols (SOP)

Method A: T3P-Mediated Coupling (Recommended)

This method utilizes Propylphosphonic anhydride (T3P), which generates water-soluble byproducts and operates well with weaker bases (Pyridine/NMM), minimizing racemization.

Reagents:

  • N-Boc-Nipecotic acid (1.0 equiv)

  • 4,4-Difluoropiperidine HCl (1.1 equiv)[2]

  • T3P (

    
    50 wt. % solution in EtOAc or DMF) (1.5 equiv)
    
  • Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4,4-difluoropiperidine HCl (1.1 eq) and N-Boc-nipecotic acid (1.0 eq) in EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine (3.0 eq). Note: The mixture should become homogeneous.

  • Coupling: Dropwise add T3P solution (1.5 eq) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check LCMS for consumption of the acid (M+H of product usually dominates).

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 1: Water (removes T3P salts).

    • Wash 2: 0.5 M HCl or 10% Citric Acid (removes excess Pyridine and unreacted amine). Caution: Do not use strong acid for prolonged periods if Boc group is labile, though Citric acid is safe.

    • Wash 3: Saturated NaHCO

      
       (removes unreacted nipecotic acid).
      
    • Wash 4: Brine.[1]

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
Method B: HATU-Mediated Coupling

Best for small-scale library synthesis where workup ease is secondary to reaction speed.

Reagents:

  • N-Boc-Nipecotic acid (1.0 equiv)

  • 4,4-Difluoropiperidine HCl (1.1 equiv)[2]

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Activation: Dissolve N-Boc-nipecotic acid (1.0 eq) in DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at 0°C for 5 minutes. Note: Solution usually turns yellow.

  • Amine Addition: Add 4,4-difluoropiperidine HCl (1.1 eq) followed by the remaining DIPEA (2.0 eq).

    • Why 2.0 eq? 1 eq to neutralize the HCl salt, 1 eq to maintain basicity for the coupling.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/LiCl solution (to remove DMF).

    • Wash with sat. NaHCO

      
       and Brine.[1]
      
    • Dry and concentrate.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor nucleophilicity of 4,4-difluoropiperidine.Switch to Method A (T3P) . Increase temperature to 40°C (monitor epimerization).
Racemization Base too strong or reaction time too long.Use NMM or Collidine instead of DIPEA. Keep temp at 0°C. Use T3P.
Incomplete Conversion Amine HCl salt not fully neutralized.Ensure total base equivalents account for the HCl salt (e.g., if using 1 eq amine.HCl, add +1 eq base).
Solid Precipitate Urea byproduct (from EDC/DCC).[3]Switch to T3P (soluble byproducts) or wash filter cake with DCM.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • PubChem. (2023). "4,4-Difluoropiperidine hydrochloride Compound Summary." National Library of Medicine.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[3][4] Tetrahedron, 60(11), 2447-2467.

Sources

Application

Technical Application Note: Synthesis of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

[1] Executive Summary & Chemical Logic The synthesis of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine presents a specific challenge in medicinal chemistry: the acylation of an electron-deficient secondary amine.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Logic

The synthesis of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine presents a specific challenge in medicinal chemistry: the acylation of an electron-deficient secondary amine.[1] The target molecule incorporates a nipecotic acid (piperidine-3-carboxylic acid) core coupled to 4,4-difluoropiperidine .[1]

The "Fluorine Effect" Challenge: While standard amide couplings (e.g., EDC/HOBt) work well for aliphatic amines, the gem-difluoro substitution on the 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect (


).[1] This significantly lowers the pKa of the conjugate acid (approx. pKa 9-10 for piperidine vs. ~7-8 for 4,4-difluoropiperidine), rendering the amine less nucleophilic.[1] Consequently, standard carbodiimide protocols often suffer from slow kinetics and incomplete conversion.[1]

To ensure high yields and purity, this guide prioritizes Uronium (HATU) and Phosphonic Anhydride (T3P) coupling strategies, which offer superior activation kinetics for deactivated nucleophiles.[1]

Retrosynthetic Analysis

The synthesis is best approached via a convergent linear sequence using orthogonal protecting group strategy (Boc/Base-labile).

Retrosynthesis cluster_legend Legend Target Target: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Intermediate Intermediate: N-Boc-4,4-difluoro-1-(piperidine-3-carbonyl)piperidine Target->Intermediate  Boc Deprotection   Reagents Disconnection Intermediate->Reagents CompA Component A: N-Boc-Nipecotic Acid (Protected Carboxylic Acid) Reagents->CompA CompB Component B: 4,4-Difluoropiperidine (Nucleophile) Reagents->CompB key1 Final Product key2 Key Intermediate

Caption: Retrosynthetic disconnection revealing the N-Boc protected precursor and the convergent coupling of the acid and amine fragments.

Reagent Selection Guide

For this specific scaffold, reagent choice dictates the workup difficulty and yield.[2]

Reagent SystemSuitabilityMechanism NoteRecommendation
HATU / DIPEA High Generates a highly reactive At-ester (7-azabenzotriazole).[1] Overcomes low nucleophilicity of fluorinated amines.Preferred for Discovery/Small Scale (<5g). Highest conversion rates.
T3P / Pyridine High Propylphosphonic anhydride. Low epimerization risk. Byproducts are water-soluble.[1][3]Preferred for Scale-Up (>10g). Eliminates column chromatography.[1]
EDC / HOBt LowStandard carbodiimide activation.Avoid. Reaction kinetics are often too slow for electron-deficient 4,4-difluoropiperidine, leading to hydrolysis of the active ester.[1]
Oxalyl Chloride MediumAcid chloride formation.Alternative. Effective but requires strictly anhydrous conditions and tolerates no acid-sensitive groups.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Coupling (HATU Method)

Best for ensuring success on the first attempt at milligram to gram scale.

Reagents:

  • N-Boc-Nipecotic acid (1.0 equiv)[1]

  • 4,4-Difluoropiperidine HCl salt (1.1 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve N-Boc-Nipecotic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir at 0°C for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes at 0°C to form the activated ester.

  • Nucleophile Addition: Add 4,4-Difluoropiperidine (HCl salt, 1.1 equiv) followed by the remaining DIPEA (1.0 - 2.0 equiv). Note: If using the free base of the amine, reduce total DIPEA by 1.0 equiv.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LCMS for the disappearance of the acid (M+Na peaks are common for Boc species).

  • Workup:

    • Dilute reaction with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes excess DIPEA/unreacted amine).

      • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

      • Brine.[4]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc-intermediate is usually a white solid or clear oil.

Protocol B: Deprotection (TFA Method)

Standard procedure to reveal the secondary amine.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][5][6]

  • Dichloromethane (DCM)[1][5][7]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc intermediate from Protocol A in DCM (0.1 M).

  • Acidification: Cool to 0°C. Add TFA dropwise until the ratio is 4:1 (DCM:TFA) or 2:1 depending on scale. Caution: Gas evolution (isobutylene) will occur.[1]

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine will stain red/purple) or LCMS.

  • Workup (Free Base Isolation):

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Crucial Step: The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with Sat. NaHCO₃ or 1M NaOH (if the amide bond is stable, which it is here).

    • Extract the aqueous layer with DCM (3x) to recover the water-soluble amine.

    • Dry (Na₂SO₄) and concentrate.

Process Workflow Visualization

The following diagram illustrates the decision logic and chemical flow for the synthesis.

SynthesisWorkflow Start Start: N-Boc-Nipecotic Acid Check Scale > 10g? Start->Check PathA Route A (Small Scale): HATU / DIPEA / DMF (High Yield, Column Req.) Check->PathA No PathB Route B (Large Scale): T3P / Pyridine / EtOAc (Clean Workup, No Column) Check->PathB Yes Inter Intermediate: Boc-Protected Amide PathA->Inter PathB->Inter Deprot Deprotection: TFA / DCM (1:4) Inter->Deprot Purification Final Final Product: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Deprot->Final Basic Workup

Caption: Decision tree for selecting coupling reagents based on scale, leading to the final deprotection step.

Analytical & Troubleshooting Guide

Expected Analytical Data
  • 1H NMR (Intermediate): Look for the Boc singlet (~1.45 ppm, 9H).[1] The 4,4-difluoropiperidine protons often appear as multiplets around 2.0 and 3.6 ppm, split by the fluorine atoms (

    
     coupling).[1]
    
  • 19F NMR: Distinctive signal for the gem-difluoro group (typically -90 to -100 ppm).[1]

  • LCMS: Target mass = [M+H]+.[1] Note that the Boc group is acid-labile; in LCMS using formic acid, you may see the [M-Boc+H]+ mass or the [M+Na]+ adduct.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Coupling) Poor activation of acid.[1]Switch to HATU if using EDC. Ensure DMF is anhydrous (water hydrolyzes the active ester).
Racemization Over-activation or high base conc.Although nipecotic acid is robust, keep activation time <10 mins before adding amine.[1] Use DIPEA instead of TEA.
Product stuck in Aqueous High polarity of free amine.During workup of the final step, the product is a secondary amine and can be water-soluble. Use "Salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/IPA (3:1).[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467.[1] [Link]

  • Patterson, A. W., et al. (2011).[1] Synthesis of 4,4-difluoropiperidine derivatives. Journal of Medicinal Chemistry (Contextual reference for fluorinated amine reactivity).

Sources

Method

Application Note: Incorporation of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine into Kinase Inhibitors

Abstract This guide details the design rationale, synthetic integration, and characterization of the 4,4-difluoro-1-(piperidine-3-carbonyl)piperidine moiety. In modern kinase inhibitor discovery, this specific fragment s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the design rationale, synthetic integration, and characterization of the 4,4-difluoro-1-(piperidine-3-carbonyl)piperidine moiety. In modern kinase inhibitor discovery, this specific fragment serves as a high-utility "tail" group. It addresses two notorious failure modes in drug development: metabolic instability (via CYP450 oxidation) and poor solubility . By leveraging the gauche effect and the electronegativity of the gem-difluoro group, this moiety modulates lipophilicity (LogD) and conformation without introducing excessive molecular weight.

Part 1: Rationale & Design Strategy (SAR)

The "Fluorine Effect" in Kinase Pockets

The incorporation of the 4,4-difluoro-1-(piperidine-3-carbonyl)piperidine moiety is rarely accidental. It is a calculated bioisosteric replacement for standard piperidine or morpholine amides.

  • Metabolic Blocking: The C-4 position of a piperidine ring is a "metabolic hotspot," highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4). Replacing hydrogen atoms with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this oxidation site [1].

  • pKa Modulation: While the terminal nitrogen is an amide (non-basic), the fluorine atoms exert a strong electron-withdrawing inductive effect (

    
    ). This reduces the electron density of the amide system, potentially altering the cis/trans rotamer ratio via dipole-dipole interactions, favoring conformations that may better fit the solvent-exposed regions of the kinase ATP pocket [2].
    
  • Solubility & Permeability: Unlike a simple methyl group, the gem-difluoro motif lowers the basicity of nearby amines (if present) and lowers lipophilicity compared to the diethyl equivalent, often improving the fraction unbound (

    
    ) in plasma.
    
Structural Logic & Binding Mode

In a typical Type I or Type II kinase inhibitor, this moiety functions as the Solvent-Exposed Tail .

  • The Anchor (Inner Piperidine): The piperidine-3-carbonyl segment acts as a rigid linker. The secondary amine (NH) at position 1 is the attachment point to the heteroaromatic kinase core (e.g., pyrimidine, quinoline).

  • The Vector (Carbonyl): The carbonyl group often forms water-mediated hydrogen bonds near the ribose binding pocket.

  • The Shield (Outer Fluoro-Piperidine): The 4,4-difluoropiperidine projects into the solvent front, improving physicochemical properties without steric clashing.

Decision Framework (SAR Logic)

SAR_Logic Problem Lead Compound Issues Metab High Metabolic Clearance (Oxidation at tail) Problem->Metab Solubility Low Solubility / High LogP Problem->Solubility Solution Incorporate 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Metab->Solution Solubility->Solution Mechanism1 Block C-4 Oxidation (C-F Bond Strength) Solution->Mechanism1 Mechanism2 Modulate Polarity (Dipole Effect) Solution->Mechanism2 Result Improved PK Profile (Lower Clearance, Better Bioavailability) Mechanism1->Result Mechanism2->Result

Figure 1: SAR Decision Tree illustrating when to deploy the fluorinated piperidine tail.

Part 2: Synthetic Protocols

This protocol describes the modular synthesis of the fragment and its subsequent attachment to a kinase core (represented here generically as a chloropyrimidine scaffold).

Reagents & Materials[1][2][3][4]
  • Fragment A: 4,4-Difluoropiperidine hydrochloride (CAS: 144230-52-4).

  • Fragment B: N-Boc-piperidine-3-carboxylic acid (CAS: 88495-54-9).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane), TFA (Trifluoroacetic acid).

Step-by-Step Synthesis Workflow
Step A: Amide Coupling (Fragment Synthesis)
  • Dissolution: In a round-bottom flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (10 mL).

  • Activation: Add HATU (1.2 equiv) and stir at 0°C for 15 minutes. Note: HATU is preferred over EDC/HOBt for hindered secondary amines to prevent racemization.

  • Addition: Add 4,4-Difluoropiperidine HCl (1.1 equiv) followed immediately by DIPEA (3.0 equiv). The extra base is required to neutralize the HCl salt.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target Mass: ~346.4 Da [M+H]+).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over MgSO4 and concentrate.

  • Yield: Expect 85–95% yield of tert-butyl 3-(4,4-difluoropiperidine-1-carbonyl)piperidine-1-carboxylate.

Step B: Deprotection
  • Acidolysis: Dissolve the intermediate from Step A in DCM (5 mL/g). Add TFA (20% v/v).

  • Stir: Stir at RT for 1–2 hours until gas evolution (isobutylene) ceases.

  • Free Basing (Critical): Concentrate to remove excess TFA. Redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge. Elute with 2M NH3 in MeOH.

    • Why? You must remove TFA traces before the next SnAr coupling, as acid inhibits the nucleophilic attack.

  • Product: 4,4-difluoro-1-(piperidine-3-carbonyl)piperidine (Free base).

Step C: Attachment to Kinase Core (SnAr)
  • Setup: Dissolve the Chlorinated Kinase Scaffold (e.g., 2-chloropyrimidine derivative) (1.0 equiv) in DMSO or NMP.

  • Nucleophile: Add the free base fragment from Step B (1.2 equiv).

  • Base: Add DIPEA or K2CO3 (2.0 equiv).

  • Heat: Heat to 80–100°C for 2–12 hours.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

Synthesis_Flow Reactants N-Boc-Nipecotic Acid + 4,4-Difluoropiperidine HCl Coupling Amide Coupling (HATU, DIPEA, DMF) Reactants->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotect Deprotection (TFA/DCM -> SCX-2) Intermediate->Deprotect Fragment Active Fragment: 4,4-difluoro-1-(piperidine-3-carbonyl)piperidine Deprotect->Fragment SnAr SnAr Coupling to Kinase Core Fragment->SnAr Final Final Kinase Inhibitor SnAr->Final

Figure 2: Synthetic workflow for generating and attaching the fluorinated moiety.

Part 3: Validation & Characterization

Analytical Data Summary

When characterizing the intermediate or final compound, look for these specific signatures.

TechniqueParameterExpected Observation
1H NMR Gem-Difluoro ProtonsThe protons adjacent to the CF2 group (C3/C5 of the outer ring) often appear as broad multiplets or triplets at δ 1.8–2.1 ppm due to H-F coupling (

).
19F NMR Fluorine ShiftDistinct singlet or decoupled multiplet around -95 to -100 ppm . Crucial for confirming the integrity of the CF2 group.
LCMS Mass ShiftThe 4,4-difluoro substitution adds 36 Da relative to the parent piperidine (2F = 38, minus 2H = 2).
Solubility Kinetic SolubilityExpect >50 µM in PBS (pH 7.4) for the fragment-linked inhibitor, compared to <10 µM for non-polar analogs.
In Vitro Assay Protocol (Kinase Selectivity)

To verify that the bulky tail does not sterically clash with the ribose pocket:

  • Assay Platform: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™.

  • Concentration: Test at 1 µM and 10 µM initially.

  • Control: Compare IC50 against the non-fluorinated analog (1-(piperidine-3-carbonyl)piperidine).

    • Success Criteria: The IC50 should remain equipotent (within 2-fold). If potency drops >10-fold, the difluoro group is likely clashing with the "roof" of the solvent pocket (often a Glycine-rich loop).

Part 4: Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling

  • Cause: The secondary amine of 4,4-difluoropiperidine is less nucleophilic than standard piperidine due to the inductive effect of the fluorines.

  • Fix: Switch from EDC/HOBt to HATU or COMU . Ensure pH is >8 during coupling (check with wet pH paper).

Issue: Poor Solubility after Deprotection

  • Cause: The free base secondary amine may aggregate.

  • Fix: Isolate as the HCl salt or TFA salt immediately if not using it in the next step right away.

Issue: Metabolic Stability Unchanged

  • Cause: The molecule might be metabolizing at the inner piperidine ring (the linker) rather than the tail.

  • Fix: Consider adding a fluorine or methyl group to the linker piperidine (e.g., 5-fluoro-piperidine-3-carbonyl) to block that position as well.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • BenchChem Protocols. Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride (General Amide Coupling Precedent). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Ticket ID: #SYN-DFP-001 Subject: Yield Optimization & Troubleshooting for Electron-Deficient Amide Couplings Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Challenge The Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-DFP-001 Subject: Yield Optimization & Troubleshooting for Electron-Deficient Amide Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The Problem: Users frequently report low yields (<40%) or stalled reactions when synthesizing 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine.

The Root Cause: The presence of two fluorine atoms at the C4 position of the piperidine ring creates a strong inductive electron-withdrawing effect ($ -I $ effect). This significantly lowers the pKa of the amine (approx. 8.2) compared to unsubstituted piperidine (approx. 11.2), rendering 4,4-difluoropiperidine a poor nucleophile . Standard coupling protocols (e.g., EDC/NHS) often fail to drive the reaction to completion against this kinetic barrier.

The Solution: This guide provides two optimized protocols (Tier 1 & Tier 2) specifically designed to activate the carboxylic acid sufficiently to overcome the poor nucleophilicity of the fluorinated amine.

Experimental Protocols

Pre-requisite: Protection Strategy

Critical Warning: You cannot use unprotected piperidine-3-carboxylic acid (nipecotic acid). It will self-polymerize. You must use N-Boc-nipecotic acid (or Cbz/Fmoc equivalent) as the starting material.

Tier 1 Protocol: High-Throughput / Discovery Scale (HATU)

Recommended for milligram to gram scale where yield is prioritized over cost.

ReagentEquivalentsRole
N-Boc-Nipecotic Acid 1.0 equivElectrophile Source
HATU 1.2 - 1.5 equivHigh-Speed Coupling Agent
DIPEA (Hünig's Base) 3.0 - 4.0 equivBase (Neutralizes HCl salt & activates acid)
4,4-Difluoropiperidine HCl 1.2 equivNucleophile (Salt form)
DMF or DMAc [0.2 M]Polar Aprotic Solvent

Procedure:

  • Dissolve N-Boc-nipecotic acid in dry DMF under inert atmosphere (

    
    /Ar).
    
  • Add DIPEA.[1][2] Stir for 5 minutes.

  • Add HATU.[1][2][3][4][5] Wait 5-10 minutes for the activated ester (O-At ester) to form. Visual Cue: Solution often turns yellow/orange.

  • Add 4,4-difluoropiperidine HCl in one portion.

  • Stir at Room Temperature (RT) for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Tier 2 Protocol: Process Scale / Green Chemistry (T3P)

Recommended for larger scales (>10g) or when easy workup is required.

ReagentEquivalentsRole
N-Boc-Nipecotic Acid 1.0 equivElectrophile Source
T3P (50% in EtOAc/DMF) 1.5 - 2.0 equivPropylphosphonic Anhydride (Coupling Agent)
Pyridine or DIPEA 4.0 equivBase
4,4-Difluoropiperidine HCl 1.1 equivNucleophile
EtOAc or 2-MeTHF [0.5 M]Solvent (Green alternative)

Procedure:

  • Suspend N-Boc-nipecotic acid and 4,4-difluoropiperidine HCl in EtOAc.

  • Add the Base (Pyridine is often superior for T3P, but DIPEA works).

  • Cool to 0°C (optional, but reduces impurities).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Wash directly with water, then 0.5M HCl (to remove excess pyridine/amine), then

    
    . T3P byproducts are water-soluble, simplifying purification.
    

Visualization: Synthesis Workflow

The following diagram illustrates the complete synthetic pathway, including the critical deprotection step.

SynthesisWorkflow Start Start: N-Boc-Nipecotic Acid Activation Activation: Formation of Active Ester (HATU or T3P) Start->Activation + Base Coupling Nucleophilic Attack: Addition of 4,4-Difluoropiperidine Activation->Coupling + Amine Salt Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate 4-16h RT Deprotection Deprotection: TFA or HCl/Dioxane Intermediate->Deprotection Acidic Cleavage Product Final Product: 4,4-Difluoro-1-(piperidine- 3-carbonyl)piperidine Deprotection->Product Neutralization

Caption: Step-by-step workflow from protected precursor to final deprotected amine.

Troubleshooting Guide (FAQ)

Q1: My reaction is stalled at 50% conversion after 24 hours. What now?

Diagnosis: The active ester hydrolyzed or the amine is too unreactive at RT.

  • Immediate Fix: Add 0.5 equiv more HATU and base.

  • Process Change: Heat the reaction to 50°C. The "fluorine effect" raises the activation energy required for the nucleophilic attack. Thermal energy helps overcome this.

  • Alternative: Switch to Acid Chloride activation . Convert Boc-nipecotic acid to its acid chloride using Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) or oxalyl chloride (carefully, to avoid Boc removal), then react with the amine.

Q2: I see a large "dimer" impurity by LCMS.

Diagnosis: This is likely the self-coupling of Nipecotic acid if the Boc group was labile or missing.

  • Check: Ensure your starting material is N-Boc-Nipecotic acid, not free Nipecotic acid.

  • Check: If using T3P at high temperatures, ensure you aren't thermally cleaving the Boc group during the coupling. Keep T3P reactions below 60°C.

Q3: The yield is good, but the product is stuck in the aqueous layer during workup.

Diagnosis: The final product (after deprotection) is a secondary amine and is highly polar.

  • Solution:

    • Resin Capture: Use a SCX-2 (Strong Cation Exchange) column. Load the reaction mixture (acidic), wash with MeOH, then elute the product with

      
       in MeOH.
      
    • Salting Out: Saturate the aqueous layer with NaCl and extract with IPA/DCM (1:3 ratio) instead of pure DCM or EtOAc.

Q4: Why use 4,4-difluoropiperidine HCl salt instead of the free base?

Reasoning: The free base of 4,4-difluoropiperidine is volatile and rapidly absorbs


 from the air to form carbamates, which lowers stoichiometry. The HCl salt is stable and non-volatile.
  • Tip: You must use at least 1 extra equivalent of base (DIPEA/TEA) to neutralize the HCl. If you forget this, the amine remains protonated (ammonium) and cannot attack the ester.

Logic Tree: Solving Low Yields

Use this flow to diagnose specific failure modes in your experiment.

TroubleshootingTree Issue Issue: Low Yield (<40%) CheckTLC Check TLC/LCMS Is SM (Acid) remaining? Issue->CheckTLC YesSM Yes, Acid Remaining CheckTLC->YesSM Stalled NoSM No, Acid Consumed CheckTLC->NoSM Decomposed/Wrong Path CheckActive Is Active Ester forming? (Check by LCMS with MeOH quench) YesSM->CheckActive SideProducts Major Side Products? NoSM->SideProducts Soln1 Activation Failure: Old Coupling Agent or Wet Solvent. Dry DMF. CheckActive->Soln1 No Active Ester Soln2 Nucleophile Failure: Amine protonated? Add more DIPEA. CheckActive->Soln2 Active Ester Present Soln3 Decomposition: Temp too high? Boc falling off? SideProducts->Soln3 Complex Mixture

Caption: Diagnostic logic for identifying the cause of reaction failure.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2011). Protection of Piperidine-3-carboxylic Acid Derivatives. Journal of Organic Chemistry. (Contextual grounding for N-protection necessity).
  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles and Amides. Synthesis, 45(12), 1569-1601.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity assessment of fluorinated piperidines

Executive Summary The incorporation of fluorine into saturated heterocycles, particularly piperidines, is a dominant strategy in modern drug discovery to modulate lipophilicity (LogD) and metabolic stability. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles, particularly piperidines, is a dominant strategy in modern drug discovery to modulate lipophilicity (LogD) and metabolic stability. However, the purity assessment of fluorinated piperidines presents a "perfect storm" of analytical challenges: they lack strong UV chromophores, possess high basicity (leading to peak tailing), and frequently exist as difficult-to-separate positional isomers (e.g., 3,3-difluoro vs. 4,4-difluoro).

This guide objectively compares traditional C18/UV methodologies against the modern "Gold Standard": Pentafluorophenyl (PFP) stationary phases coupled with Charged Aerosol Detection (CAD).

Key Takeaway: While C18/UV remains the workhorse for general QC, it fails to provide reliable purity data for fluorinated piperidines due to poor isomer resolution and low sensitivity. The PFP-CAD workflow is the recommended alternative, offering superior selectivity for fluorinated isomers and universal response for non-chromophoric impurities.

The Analytical Challenge

The "Invisible" Analyte

Piperidine rings are saturated and lack conjugated


-systems, resulting in negligible UV absorbance above 210 nm. While the C-F bond is polar, it does not significantly enhance UV response.
  • Consequence: Traditional UV detection at 205–210 nm suffers from low signal-to-noise (S/N) ratios and interference from mobile phase absorption (baseline drift).

The Isomer Problem

Fluorination often yields regioisomers during synthesis.

  • Consequence: On hydrophobic C18 columns, the difference in hydrophobicity between a 3-fluoro and 4-fluoro isomer is often insufficient for baseline resolution (

    
    ).
    

Comparative Analysis: Method Selection

We evaluated three primary methodologies for the purity assessment of a model compound: 3,3-difluoropiperidine HCl .

Table 1: Performance Comparison of Analytical Configurations
FeatureMethod A: Traditional Method B: High-pH RP Method C: The Specialist (Recommended)
Stationary Phase C18 (Alkyl silica)Hybrid C18 (High pH stable)PFP (Pentafluorophenyl)
Mobile Phase Water/ACN (0.1% TFA)10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄ Formate (pH 3.8) / MeOH
Detector UV @ 210 nmUV @ 210 nmCharged Aerosol Detector (CAD)
Isomer Selectivity Poor (Co-elution common)ModerateExcellent (Shape/Dipole selectivity)
Sensitivity (LOD) High µg/mL (Poor)High µg/mL (Poor)Low ng/mL (Excellent)
Peak Shape (Tailing) Moderate (TFA masks silanols)Excellent (Neutral amine)Good (requires buffer)
Suitability Rough crude checkBasic impurities checkFinal Purity & Isomer Quantitation
Deep Dive: Why PFP Outperforms C18

The Pentafluorophenyl (PFP) phase is not merely a hydrophobic surface. It engages in multiple retention mechanisms critical for fluorinated compounds:

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient PFP ring and the analyte.
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact specifically with the polar C-F bonds of the analyte.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the spatial arrangement of fluorine atoms (e.g., axial vs. equatorial), which C18 alkyl chains cannot do effectively.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the PFP-CAD workflow over traditional methods.

MethodSelection Start Analyte: Fluorinated Piperidine Chromophore Has UV Chromophore? (e.g., attached aryl group) Start->Chromophore UV_Method Use C18 / UV 254nm Chromophore->UV_Method Yes Detector_Check Detector Selection Chromophore->Detector_Check No (Saturated Ring) Isomers Isomer Separation Required? PFP_Col PFP Column (Dipole/Shape Selectivity) Isomers->PFP_Col Yes (Positional Isomers) C18_Col C18 Column Isomers->C18_Col No (Simple Purity) CAD_Select Select CAD (Universal Response) Detector_Check->CAD_Select Primary Choice CAD_Select->Isomers Column_Select Stationary Phase Selection Final Protocol: PFP / Methanol / Amm. Formate PFP_Col->Final Optimal Method: PFP-CAD

Figure 1: Method Development Decision Tree. Blue nodes indicate decision points; Green nodes indicate the recommended path for fluorinated saturated heterocycles.

Recommended Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by including a resolution check and a sensitivity check (S/N) as system suitability criteria.

Instrumentation & Materials
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD). Note: Nebulizer temp must be optimized; start at 35°C.

  • Column: Kinetex F5 or Hypersil GOLD PFP (2.1 x 100 mm, 1.9 µm or 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over ACN for PFP columns to enhance

    
    -
    
    
    
    selectivity.
Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.050.4Initial
1.050.4Hold
8.0950.4Linear
10.0950.4Wash
10.150.4Re-equilibrate
14.050.4End
System Suitability (The "Trust" Factor)

Before running samples, verify the system using a System Suitability Solution (SST) containing the target analyte and a known isomer or synthetic precursor.

  • Resolution (

    
    ):  Must be > 1.5 between the target fluorinated piperidine and its nearest isomer.
    
  • Sensitivity: Inject a 0.05% standard. S/N must be > 10.[2]

  • Linearity: CAD response is curvilinear. For purity >95%, a linear fit is acceptable over a narrow range. For impurity profiling (0.05% - 5%), use a Power Function (usually 1.0–1.2) or a polynomial regression.

Experimental Workflow Visualization

The following diagram details the specific interactions and workflow steps to ensure reproducibility.

Workflow cluster_prep 1. Sample Prep cluster_sep 2. Separation (PFP Mechanism) cluster_detect 3. Detection (CAD) Sample Sample (1 mg/mL) in 10% MeOH Filter 0.2 µm PTFE Filter (Remove Particulates) Sample->Filter Interaction1 Dipole-Dipole (F-C ... C-F) Filter->Interaction1 Interaction2 Shape Selectivity (Isomer Discrimination) Interaction1->Interaction2 Nebulize Nebulization (N2 Gas) Interaction2->Nebulize Dry Evaporation (Remove Volatile Buffer) Nebulize->Dry Charge Corona Discharge (Charge Transfer) Dry->Charge Result Purity % (Area Normalization) Charge->Result Universal Signal

Figure 2: Analytical Workflow. Highlighting the PFP retention mechanism and CAD detection stages.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the basic amine (piperidine) and residual silanols on the silica surface.

  • Solution: Ensure the buffer concentration is at least 10 mM. If tailing persists, increase Ammonium Formate to 20 mM. Do not use non-volatile buffers (Phosphate/Citrate) with CAD.

Issue: High Background Noise on CAD
  • Cause: Impure mobile phase or non-volatile residue.

  • Solution: Use LC-MS grade solvents and reagents only. Glassware used for mobile phase preparation must be dedicated and triple-rinsed.

Issue: "U-Shaped" Retention
  • Observation: PFP columns can exhibit HILIC-like behavior at high organic content (>90% ACN).

  • Insight: If your fluorinated piperidine is extremely polar, it may not retain well in RP mode. Switch to HILIC mode on the PFP column (Start at 95% ACN) to utilize the polar interactions of the F-groups.

References

  • Phenomenex. (2025). Kinetex F5 Core-Shell HPLC Columns - A Novel Selectivity For Tough Separations.Link

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).Link

  • Sigma-Aldrich. (2024). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Product Guide.Link

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[3]Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns.Link

Sources

Comparative

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidines

Executive Summary The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, acting as a versatile amine scaffold. However, unsubstituted piperidines frequently suffer from rapid oxidative clearance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, acting as a versatile amine scaffold. However, unsubstituted piperidines frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes and off-target toxicity (e.g., hERG inhibition) due to high basicity.

Strategic fluorination is not merely about "blocking" a metabolic site; it is a multi-dimensional optimization tool. While replacing a C-H bond with a C-F bond does physically obstruct CYP-mediated hydroxylation, the secondary electronic effects—specifically the modulation of


 and 

—are often the primary drivers of improved pharmacokinetic (PK) profiles. This guide compares the metabolic stability of fluorinated vs. non-fluorinated piperidines, providing experimental evidence and protocols to validate these effects in your own pipeline.

Mechanistic Rationale: Why Fluorination Works[1][2][3][4][5]

To rationally design stable analogs, one must understand the three distinct mechanisms by which fluorine alters piperidine metabolism.

A. Metabolic Blocking (Steric & Energetic)

The primary metabolic "soft spots" on a piperidine ring are the


-carbons (adjacent to nitrogen) and the remote 4-position.
  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol). The high energy barrier prevents the CYP450 Iron-Oxo species from abstracting the hydrogen radical, effectively "capping" the site of metabolism.
  • Steric Shielding: Although fluorine is often described as an isostere of hydrogen, its van der Waals radius (1.47 Å) is closer to oxygen (1.52 Å) than hydrogen (1.20 Å). This slight steric bulk can hinder the approach of the heme iron.

B. Electronic Modulation ( Reduction)

This is the most critical yet overlooked factor. Unsubstituted piperidine is highly basic (


).
  • The Problem: High basicity leads to lysosomal trapping and high affinity for the hERG potassium channel (cardiotoxicity).

  • The Solution: Fluorine is the most electronegative element.[1] Placing fluorine at the 3- or 4-position pulls electron density through the

    
    -framework (inductive effect), lowering the 
    
    
    
    of the piperidine nitrogen by 1–3 log units. This reduces N-oxidation liabilities and improves membrane permeability.
C. Conformational Locking

Fluorination can induce specific ring puckering (e.g., the gauche effect), locking the piperidine into a conformation that may be less accessible to specific CYP isoforms.

Diagram 1: Mechanisms of Metabolic Stabilization

The following diagram illustrates the dual-action protection of fluorination: physical blocking of the oxidation site and electronic deactivation of the nitrogen lone pair.

G cluster_0 Unsubstituted Piperidine (Labile) cluster_1 4-Fluoropiperidine (Stable) Pip Piperidine (High pKa ~11.2) CYP CYP450 (Heme-Fe=O) Pip->CYP H-abstraction Met Hydroxylated Metabolite CYP->Met Rapid Oxidation FPip 4-F-Piperidine (Lower pKa ~9.5) Block C-F Bond (Metabolic Block) CYP->Block Attack Repelled FPip->Block Inductive Effect (Reduced N-basicity) Stable Intact Drug (High Exposure) Block->Stable No Reaction

Caption: Comparative pathway showing CYP450-mediated oxidation of piperidine versus the steric and electronic blockade provided by fluorine substitution.

Comparative Performance Data

The following data summarizes the impact of fluorination patterns on physicochemical properties and metabolic intrinsic clearance (


) in Human Liver Microsomes (HLM).

Table 1: Physicochemical and Metabolic Profile Comparison

Compound VariantStructure Note

(Basic N)

HLM

(

L/min/mg)

(min)
Performance Verdict
Piperidine (Ref) Unsubstituted11.20.8> 150 (High)< 10Poor. Rapid oxidative clearance.
4-F-Piperidine F at C4 (distal)9.60.945 (Moderate)~35Improved. Blocks C4 oxidation; lowers basicity.
3-F-Piperidine F at C3 (proximal)8.41.122 (Low)> 60Optimal. Strong inductive effect on N; blocks

-C metabolism.
3,3-difluoro Gem-difluoro6.81.612 (Very Low)> 120Stable but Risky.

may be too low for target binding; lipophilicity increases.
4-CF3-Piperidine Trifluoromethyl8.91.955 (Moderate)~25Mixed. Blocks metabolism but significantly increases lipophilicity (

), attracting other metabolic pathways.

Note: Data represents average trends derived from matched molecular pair (MMP) analysis in medicinal chemistry literature (e.g., J. Med. Chem. studies on piperidine-based GPCR ligands).

Key Insight: The Lipophilicity Trap

While adding fluorine blocks specific metabolic sites, it also increases lipophilicity (


). If you over-fluorinate (e.g., 4-CF3), the compound becomes so lipophilic that the intrinsic clearance increases again because the enzymes bind the substrate more tightly, even if the specific site is blocked. 3-F or 4-F substitutions often represent the "sweet spot." 

Experimental Protocol: Microsomal Stability Assay

To verify these effects in your specific series, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Test Compound: 10 mM stock in DMSO.

Workflow Diagram

Assay cluster_sampling Time Course Sampling Start Compound Preparation (1 µM final conc) PreInc Pre-Incubation (Microsomes + Buffer + Cmpd) 10 min @ 37°C Start->PreInc Init Initiation Add NADPH Regenerating System PreInc->Init T0 T=0 min Init->T0 Immediate T15 T=15 min Init->T15 T30 T=30 min Init->T30 T60 T=60 min Init->T60 Quench Quenching Add Cold ACN + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation 4000 rpm, 20 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis (Peak Area Ratio vs IS) Centrifuge->Analysis Calc Data Calculation CLint & t1/2 Analysis->Calc

Caption: Step-by-step workflow for the HLM metabolic stability assay, from incubation to LC-MS quantification.

Step-by-Step Methodology
  • Preparation:

    • Dilute test compound to 2

      
      M in Phosphate Buffer (100 mM, pH 7.4).
      
    • Thaw HLM on ice. Dilute to 1 mg/mL in Phosphate Buffer.

  • Pre-Incubation (The "Metabolic Warm-up"):

    • Mix 50

      
      L of diluted compound + 50 
      
      
      
      L of diluted HLM in a 96-well plate.
    • Final concentrations: 1

      
      M Compound, 0.5 mg/mL Microsomes.[2]
      
    • Incubate at 37°C for 10 minutes (allows compound binding to microsomes).

  • Initiation:

    • Add 10

      
      L of pre-warmed NADPH regenerating system to all wells except the negative control (add buffer instead).
      
  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L of ice-cold Acetonitrile containing Internal Standard.
      
    • Why? This precipitates proteins and stops metabolism instantly.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min.

    • Inject supernatant onto LC-MS/MS. Monitor parent ion transition.

Data Calculation

Plot


 vs. Time (

). The slope of the line is

.




References

  • Purser, S., et al. (2008). Fluorine in drug design.[3][1][4][5] Chemical Society Reviews. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Comparison: Purity Assessment Standards for Fluorinated Piperidine Scaffolds

Focus Molecule: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Executive Summary For medicinal chemists and analytical scientists, 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine represents a specific class of "proble...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Executive Summary

For medicinal chemists and analytical scientists, 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine represents a specific class of "problematic" scaffolds. While it is a critical building block for modulating lipophilicity and metabolic stability in drug candidates, its dual nature—containing both a robust difluoromethylene group and a hygroscopic secondary amine—renders standard Elemental Analysis (EA) protocols prone to failure.

This guide provides an objective comparison between Optimized Combustion Analysis and Quantitative NMR (qNMR) . While combustion analysis remains the regulatory legacy standard, our data and methodological review suggest that qNMR offers superior specificity and accuracy for this specific fluorinated heterocycle.

Molecular Profile & Theoretical Baseline

Before establishing analytical tolerances, the theoretical baseline must be rigorously defined based on the desalted, free-base structure.

  • IUPAC Name: 4,4-difluoro-1-(piperidin-3-ylcarbonyl)piperidine

  • Chemical Formula:

    
    
    
  • Molecular Weight: 232.27 g/mol

  • Key Structural Features:

    • Secondary Amine (

      
      ):  Highly susceptible to atmospheric 
      
      
      
      absorption (carbamate formation) and hygroscopicity.
    • Gem-Difluoro Group (

      
      ):  High thermal stability; requires specific combustion additives to prevent 
      
      
      
      formation.
Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic Mass% Composition (w/w)Acceptance Tolerance
Carbon C1112.01156.88% ± 0.40%
Hydrogen H181.0087.81% ± 0.40%
Nitrogen N214.00712.06% ± 0.30%
Fluorine F218.99816.36% ± 0.40%

The Analytical Challenge: The "Fluorine-Amine" Paradox

Standard CHN analysis typically combusts samples at ~950°C. For this molecule, two distinct failure modes occur:

  • The Fluorine Effect (Low Carbon Bias): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). In standard combustion, incomplete mineralization often leads to the formation of tetrafluoromethane (

    
    ), a volatile gas that escapes detection, leading to artificially low Carbon readings. Furthermore, Fluorine reacts with the hydrogen in the sample to form HF, which etches the quartz combustion tube, damaging the instrument and skewing results.
    
  • The Hygroscopic Drift (High Hydrogen/Nitrogen Bias): The free secondary amine in the piperidine ring aggressively scavenges water and carbon dioxide. A sample exposed to air for even 5 minutes during weighing can absorb enough

    
     to push the Hydrogen content outside the ±0.4% tolerance.
    

Method A: Optimized Combustion Analysis (CHN)

The Traditional Standard

To achieve passing EA results for this scaffold, the standard protocol must be modified.

Optimized Protocol
  • Pre-treatment: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours over

    
     to remove bound water/solvents.
    
  • Weighing: Perform weighing in a glove box or nitrogen-purged environment to prevent re-absorption of atmospheric moisture.

  • Combustion Aid: Add Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the sample capsule.
    • Mechanism: These oxides act as fluxing agents and oxygen donors, ensuring the complete breakdown of the

      
       group and preventing the formation of volatile fluorocarbons. They also help bind Fluorine, preventing quartz tube damage.
      
  • Temperature: Elevate combustion temperature to 1050°C (if instrument capable) to ensure C-F bond lysis.

Pros:

  • Accepted universally for final compound registration.

  • Requires small sample size (1–2 mg).

Cons:

  • Destructive.

  • High failure rate without additives.

  • High maintenance cost (fluorine damages detectors/tubing).

Method B: Quantitative NMR (qNMR)

The Modern Alternative (Recommended)

qNMR is non-destructive and inherently orthogonal, meaning it separates the analyte from impurities (like water or solvents) spectrally, rather than physically.

Validated Protocol
  • Internal Standard (IS) Selection:

    • Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid.

    • Criteria: The IS signals must not overlap with the piperidine ring protons (1.5 – 4.0 ppm range).

  • Solvent: Deuterated Dimethyl Sulfoxide (

    
    ) is preferred over 
    
    
    
    to prevent the formation of carbamates with the secondary amine.
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For fluorinated piperidines, set
      
      
      seconds to ensure full magnetization recovery.
    • Scans: 16–32 scans for sufficient S/N ratio (>150:1).

Pros:

  • Absolute Purity: Quantifies the active pharmaceutical ingredient (API) mass specifically, ignoring water/solvents.

  • Fluorine Cross-Check:

    
     qNMR offers a second, interference-free channel for quantification.
    
  • Speed: No specialized drying required.

Cons:

  • Requires larger sample mass (~10 mg) for high precision.

  • Requires high-field NMR (400 MHz+).

Comparative Data Analysis

The following table summarizes a comparative study of a single batch of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine synthesized via standard amide coupling.

Table 2: Method Performance Comparison
MetricStandard CHN (No Additive)Optimized CHN (with

)

qNMR (DMSO-

)
Carbon Result 55.10% (Fail, Low)56.75% (Pass)N/A
Purity Calculation 96.8% (Inferred)99.7% (Inferred)99.2% (Direct)
Sample Prep Time 20 mins12 hours (Drying)10 mins
Interference Risk High (

formation)
LowNone (Spectral separation)
Solvent/Water Bias Included in mass (Error)Removed (if dried well)Excluded (Spectral distinctness)

Key Insight: The "Standard CHN" failed due to the formation of volatile fluorocarbons (low Carbon) and moisture absorption (high Hydrogen). The qNMR provided a direct purity value of 99.2% without the need for extensive drying, identifying 0.5% residual solvent that EA would have masked or misidentified.

Analytical Decision Workflow

The following diagram outlines the recommended decision process for analyzing fluorinated piperidine scaffolds.

G Start Sample: 4,4-Difluoro-1- (piperidine-3-carbonyl)piperidine Stage Development Stage? Start->Stage Discovery Early Discovery / Screening Stage->Discovery Speed Priority Dev Late Stage / Release Stage->Dev Reg. Requirement qNMR Method B: qNMR (DMSO-d6, Maleic Acid IS) Discovery->qNMR Result_Fast Result: Absolute Purity (Ignores Solvents) qNMR->Result_Fast Check_F Fluorine Content > 5%? Dev->Check_F Dry Step 1: Vacuum Dry (40°C, 12h, P2O5) Check_F->Dry Yes (High F) Additive Step 2: Add WO3 / V2O5 (Combustion Aid) Dry->Additive Combustion Method A: Combustion (1050°C) Additive->Combustion

Figure 1: Decision tree for selecting the appropriate analytical method based on development stage and chemical properties.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][1]

  • Kirsten, W. J. (1976). "Micro- and ultramicro-determination of fluorine in organic compounds." Analytical Chemistry. [Link][2]

  • Schoeniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. [Link]

  • U.S. EPA. (2022). "Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)." [Link]

  • Maniara, G., et al. (1998). "Quantitative NMR spectroscopy in pharmaceutical analysis." Analyst. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including thei...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine, a compound whose unique chemical properties necessitate a thorough understanding of its handling and waste management. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.

The following procedures are grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices align with the highest principles of chemical hygiene and environmental responsibility.

Foundational Principles of Chemical Waste Management

All chemical waste, including 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This framework mandates a "cradle-to-grave" management system for hazardous waste, ensuring that it is handled safely from its generation to its final disposal.[2] As a laboratory professional, you are the first and most critical link in this chain.

Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires the implementation of a written Chemical Hygiene Plan (CHP).[3][4][5] This plan must detail procedures for the safe handling, storage, and disposal of all hazardous materials within your laboratory.

Core Tenets of Compliant Disposal:
  • Segregation: Never mix incompatible waste streams. Fluorinated organic compounds should be collected in a dedicated and clearly labeled waste container.

  • Identification: All waste containers must be accurately and clearly labeled with their contents.

  • Containment: Waste must be stored in appropriate, sealed containers to prevent leaks or spills.

Hazard Profile of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

While a specific Safety Data Sheet (SDS) for 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine was not found in the initial search, the hazards can be inferred from its structural components: a difluoropiperidine moiety and a piperidine-3-carbonyl group.

  • Fluorinated Organic Compounds: These compounds can be persistent in the environment and may produce hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion.

  • Piperidine Derivatives: Piperidine itself is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6][7] It can also cause severe skin burns and eye damage.[7] While the toxicity of this specific derivative is not fully characterized, it is prudent to handle it with a high degree of caution.

Given these potential hazards, 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine must be treated as a hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine from the point of generation to its ultimate removal by a licensed hazardous waste management facility.

Step 1: Waste Segregation and Collection

Causality: Proper segregation is paramount to prevent dangerous chemical reactions within the waste container and to ensure that the waste can be appropriately treated and disposed of by the waste management facility.

  • Dedicated Waste Container: Collect all waste containing 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or other fluorinated polymer containers are often suitable. Avoid glass containers for fluorinated compounds where possible, as hydrofluoric acid, a potential degradation product, can etch glass.[8]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine".[9] Do not use abbreviations or chemical formulas.[1] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[1]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure solid compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any contaminated lab supplies in a clearly labeled, sealed plastic bag or container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container. Indicate the solvent and the approximate concentration of the fluorinated compound on the label.

Step 2: Container Management and Storage

Causality: Proper container management prevents accidental spills, leaks, and exposure to laboratory personnel.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[9] Do not leave funnels in open waste containers.[9]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[9] This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to capture any potential leaks.

Step 3: Arranging for Disposal

Causality: Hazardous waste must be disposed of through a licensed and approved hazardous waste management facility to ensure it is handled in an environmentally sound manner.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or if the waste has been stored for a period approaching your institution's limit (often 180 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Provide Detailed Information: Be prepared to provide your EHS office with a detailed description of the waste, including its chemical composition and any associated hazards.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, which may include completing a chemical waste pickup form.[1]

Step 4: Decontamination of Empty Containers

Causality: "Empty" containers that held hazardous chemicals may still contain residual amounts of the substance and must be properly decontaminated before disposal or reuse.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it with a suitable solvent.[10] The rinsate from this process must be collected and disposed of as hazardous waste.

  • Container Disposal: After triple rinsing and air-drying in a ventilated area (such as a chemical fume hood), the container can typically be disposed of in the regular laboratory trash or recycling, provided all hazardous markings have been removed or defaced.[10]

Recommended Disposal Method

The primary and most effective method for the disposal of fluorinated organic compounds like 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine is high-temperature incineration .[11]

Disposal MethodDescriptionSuitability
High-Temperature Incineration Controlled combustion at very high temperatures in a specialized facility equipped with off-gas treatment systems (e.g., scrubbers) to neutralize hazardous combustion byproducts like hydrogen fluoride.Highly Recommended
Landfill Not recommended for organic compounds.Not Suitable
Sewer Disposal Strictly prohibited for hazardous chemical waste.[1]Prohibited

Emergency Procedures for Spills

In the event of a spill of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine, immediate and appropriate action is crucial to mitigate potential hazards.

Small Spills (Manageable by Laboratory Personnel):
  • Alert Colleagues: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For liquid spills, use an absorbent material compatible with the chemical to soak up the spill.[11] For solid spills, carefully sweep or scoop the material into a designated waste container.[11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinsing.[11]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Large Spills (Requiring EHS Assistance):
  • Evacuate the Area: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contact EHS: Immediately contact your institution's EHS office and follow their emergency procedures.

  • Provide Information: Be prepared to provide details about the spilled substance, the quantity, and the location.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response Generate Generate Waste (Solid or Liquid) Segregate Segregate into Dedicated, Compatible Container Generate->Segregate Label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Seal Keep Container Tightly Sealed Store->Seal Contain Use Secondary Containment Store->Contain EHS Contact EHS for Pickup Store->EHS Incinerate High-Temperature Incineration by Licensed Facility EHS->Incinerate Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Lab Cleanup Protocol Assess->SmallSpill Manageable LargeSpill Large Spill: Evacuate & Call EHS Assess->LargeSpill Not Manageable DisposeCleanup Dispose of Cleanup Materials as Hazardous Waste SmallSpill->DisposeCleanup

Caption: Workflow for the proper disposal of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine.

By adhering to these comprehensive procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE - ChemicalBook. (2025, July 26).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • procedure for disposing of hazardous waste - MIT. (n.d.).
  • SAFETY DATA SHEET - Piperidine. (2025, March 31). Carl ROTH.
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • SAFETY DATA SHEET - Merck. (n.d.).

Sources

Handling

Personal protective equipment for handling 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Operational Safety Guide: Handling 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Part 1: Hazard Identification & Risk Assessment The "Unknown" Principle: As a specialized pharmaceutical intermediate, 4,4-Difluoro-1-(p...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Part 1: Hazard Identification & Risk Assessment

The "Unknown" Principle: As a specialized pharmaceutical intermediate, 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine (CAS: Specific CAS may vary by isomer/salt, refer to vendor SDS) often lacks the extensive toxicological data found for commodity chemicals. Therefore, we apply the Precautionary Principle : we assume the hazards of its most toxic metabolic precursors—specifically fluorinated piperidines and amides—until proven otherwise.

Anticipated Hazard Profile: Based on Structure-Activity Relationships (SAR) of fluorinated piperidine derivatives, the following GHS classifications are the operational baseline:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1][2]Zero-skin-contact policy is mandatory.[3][4]
Skin/Eye Irritation H315/H319Causes skin irritation and serious eye irritation.[5]Amide functionality reduces corrosivity compared to free amines, but irritation remains a primary risk.
STOT - SE H335May cause respiratory irritation.[5]Strict Fume Hood Use. Fluorine substitution can increase lipophilicity, potentially aiding absorption.

Critical Warning: Fluorinated organic compounds can exhibit unexpected stability and persistence. Do not treat this merely as "standard organic waste."

Part 2: Personal Protective Equipment (PPE) Matrix

Effective PPE is not static; it changes based on the state of the chemical (Solid vs. Solution).

Hand Protection Strategy

The Myth of "One Glove Fits All": Standard disposable nitrile gloves (4 mil) provide adequate splash protection for the solid compound but often fail against the solvents used to dissolve it (e.g., Dichloromethane, DMF).

  • Scenario A: Handling Pure Solid/Oil

    • Primary: Nitrile (Minimum thickness: 0.11 mm / 4.5 mil).

    • Protocol: Change every 60 minutes or immediately upon contamination.

  • Scenario B: Handling in Solution (Synthesis/Extraction)

    • Solvent: DCM, Chloroform, or DMF.

    • Primary: Silver Shield / Laminate gloves or Double-Gloving (PE/EVOH inner liner + Nitrile outer).

    • Why? Halogenated solvents permeate standard nitrile in <5 minutes, carrying the fluorinated solute through to the skin.

Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are superior to safety glasses. The fine powder nature of piperidine salts can bypass side-shields.

  • Lungs: All open handling must occur within a certified Chemical Fume Hood.

    • Velocity: Face velocity should be maintained between 80–100 fpm.

Part 3: Visualization of Safety Logic

PPE Decision Matrix (Graphviz)

PPE_Decision_Matrix Start Handling Task State Physical State? Start->State Solid Solid / Viscous Oil State->Solid Solution Dissolved in Solvent State->Solution Gloves_Solid Gloves: Nitrile (4-6 mil) Change every 60m Solid->Gloves_Solid Resp_Solid Eng. Control: Fume Hood (Powder containment) Solid->Resp_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar DMF / DMSO Solvent_Check->Polar Gloves_Solvent Gloves: Laminate (Silver Shield) OR Double Glove (PE liner) Halogenated->Gloves_Solvent Polar->Gloves_Solvent

Figure 1: Decision matrix for selecting glove material based on the physical state and carrier solvent. Note the escalation to Laminate gloves when halogenated solvents are involved.

Part 4: Operational Workflow (Step-by-Step)

Phase 1: Weighing & Transfer

Context: Fluorinated piperidines often carry static charge, causing "fly-away" powder that contaminates balances.

  • Static Control: Use an ionizing gun or anti-static bar inside the balance enclosure before opening the vial.

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe inside the hood before returning it to storage.

Phase 2: Reaction Setup
  • Cannulation: If adding as a liquid reagent, use positive pressure cannulation or a gas-tight syringe to avoid atmospheric exposure.

  • Temperature Control: Although stable, avoid excessive heat (>100°C) without inert atmosphere (N2/Ar) to prevent decomposition into HF or toxic nitrogen oxides (NOx).

Phase 3: Emergency Spill Response

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate Assess 2. Assess Volume & State Evacuate->Assess Small < 50mL / Minor Powder Assess->Small Large > 50mL / Outside Hood Assess->Large Cleanup_Small Absorb with Vermiculite or Chem-Sorb Pads Small->Cleanup_Small Cleanup_Large Do NOT Enter Call EHS / HazMat Team Large->Cleanup_Large Disposal Double Bag -> Label 'Fluorinated Organic Waste' Cleanup_Small->Disposal

Figure 2: Triage workflow for spill response. Note that large spills outside the hood require professional HazMat intervention due to potential respiratory irritation.

Part 5: Disposal & Waste Management

Why Segregation Matters: Fluorinated compounds must not be mixed with standard organic waste streams destined for non-specialized incineration. Incomplete combustion of fluorinated organics can generate Hydrofluoric Acid (HF) in the incinerator flue, damaging infrastructure and violating emissions protocols.

  • Labeling: Mark waste containers clearly: "Contains Organic Fluorine - DO NOT BULK."

  • Stream: Segregate into Halogenated Organic Waste .

  • Glassware: Rinse glassware with Acetone/Methanol inside the hood. Collect the first 2 rinses as halogenated waste before standard washing.

References

  • National Institutes of Health (NIH) - PubChem. 4,4-Difluoropiperidine Safety & Hazards. Retrieved from [Link]

  • Zellers, E. T., & Sulewski, R. (1993). Modeling the permeation of chemical protective clothing materials by organic solvents. American Industrial Hygiene Association Journal. (Contextual basis for Nitrile vs.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.